molecular formula C10H9F6NO B075082 1,1,1,3,3,3-Hexafluoro-2-(4-(methylamino)phenyl)propan-2-OL CAS No. 1481-11-4

1,1,1,3,3,3-Hexafluoro-2-(4-(methylamino)phenyl)propan-2-OL

Cat. No.: B075082
CAS No.: 1481-11-4
M. Wt: 273.17 g/mol
InChI Key: COUCSXYYYRCQOG-UHFFFAOYSA-N
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Description

1,1,1,3,3,3-Hexafluoro-2-(4-(methylamino)phenyl)propan-2-OL is a fluorinated organic compound known for its unique chemical properties. The presence of fluorine atoms imparts high thermal stability and resistance to chemical reactions, making it valuable in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1,3,3,3-Hexafluoro-2-(4-(methylamino)phenyl)propan-2-OL typically involves the reaction of 4-(methylamino)phenyl compounds with hexafluoroacetone. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions include maintaining a specific temperature and pressure to ensure optimal yield and purity.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using advanced chemical reactors. The process is optimized for high efficiency and minimal waste generation. The use of continuous flow reactors and automated systems ensures consistent quality and scalability of production.

Chemical Reactions Analysis

Types of Reactions

1,1,1,3,3,3-Hexafluoro-2-(4-(methylamino)phenyl)propan-2-OL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like sodium hydride and organolithium compounds facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones and aldehydes.

    Reduction: Formation of alcohols and amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

1,1,1,3,3,3-Hexafluoro-2-(4-(methylamino)phenyl)propan-2-OL has diverse applications in scientific research:

    Chemistry: Used as a solvent and reagent in organic synthesis and catalysis.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic properties and drug development.

    Industry: Utilized in the production of high-performance materials and coatings.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. The fluorine atoms enhance the compound’s ability to penetrate biological membranes and interact with enzymes and receptors. The mechanism involves binding to active sites and modulating the activity of target proteins, leading to various biochemical effects.

Comparison with Similar Compounds

Similar Compounds

    1,1,1,3,3,3-Hexafluoro-2-propanol: Known for its use as a solvent and reagent in organic synthesis.

    1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol: Used in the synthesis of fluorinated polymers and materials.

Uniqueness

1,1,1,3,3,3-Hexafluoro-2-(4-(methylamino)phenyl)propan-2-OL is unique due to the presence of both fluorine atoms and a methylamino group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

1,1,1,3,3,3-hexafluoro-2-[4-(methylamino)phenyl]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F6NO/c1-17-7-4-2-6(3-5-7)8(18,9(11,12)13)10(14,15)16/h2-5,17-18H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COUCSXYYYRCQOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=C(C=C1)C(C(F)(F)F)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F6NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50355537
Record name 1,1,1,3,3,3-Hexafluoro-2-(4-(methylamino)phenyl)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50355537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1481-11-4
Record name 1,1,1,3,3,3-Hexafluoro-2-(4-(methylamino)phenyl)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50355537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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